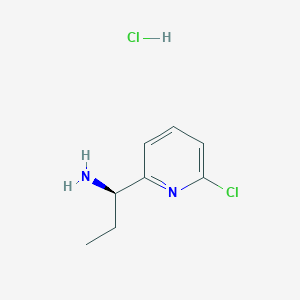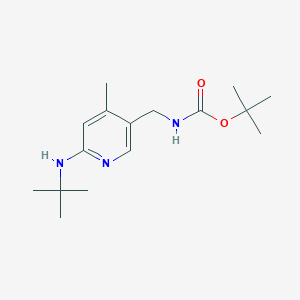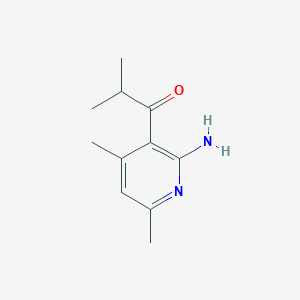
2,4-Dichloro-5-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methoxybenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method yields a higher product at lower reaction temperatures compared to the ammoxidation of 2,4-dichlorotoluene . Another method includes the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride .
Industrial Production Methods
In industrial settings, the production of dichlorobenzonitriles, including this compound, is typically carried out through catalytic ammoxidation of methyl aromatics. This method is preferred due to its cost-effectiveness and environmental friendliness. It involves a one-step reaction process using cheaper chlorotoluenes as starting materials, resulting in high yield and purity of the products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted benzonitriles, while oxidation or reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
2,4-Dichloro-5-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of herbicides, pesticides, dyes, and engineering plastics.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2,4-Dichloro-5-methoxybenzonitrile can be compared with other similar compounds, such as:
2,4-Dichlorobenzonitrile: Lacks the methoxy group, which can influence its reactivity and applications.
2,5-Dichloro-4-methoxybenzonitrile: Similar structure but different positioning of chlorine atoms, affecting its chemical properties and uses.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains a bromine atom and an ethoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
1349716-21-7 |
|---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,1H3 |
InChI Key |
CSHBTMCAUOTCLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B12999622.png)


![(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B12999652.png)








